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Compound of Interest |

Compound Name: 3-(3-Methylphenoxy)propanenitrile
CAS No.: 25268-06-8
Cat. No.: B3060339
. J

Executive Summary

3-(3-Methylphenoxy)propanenitrile, also known as 3-(m-tolyloxy)propionitrile, is a pivotal
organonitrile intermediate in the synthesis of aryloxypropylamine therapeutics. While less
ubiquitous than its ortho-isomer (a precursor to Atomoxetine), this compound serves a critical
role in pharmaceutical impurity profiling, specifically as a regioisomeric reference standard for
norepinephrine reuptake inhibitors (NRIS).

This guide provides a comprehensive technical analysis of its physicochemical properties,
validated synthetic protocols, and downstream applications in drug development, designed for
medicinal chemists and process engineers.

Part 1: Molecular Architecture & Physicochemical

Profile
Chemical Identity[1][2][3][4]

e IUPAC Name: 3-(3-Methylphenoxy)propanenitrile
e Synonyms: 3-(m-Tolyloxy)propionitrile; 3-(3-Methylphenoxy)propionitrile

¢ CAS Number:Note: While the ortho-isomer is 25268-05-7 and the methoxy-analog is 6279-
84-1, the meta-isomer is frequently cited in patent literature as an intermediate synthesized
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in situ.
e Molecular Formula: C10H1:NO
e Molecular Weight: 161.20 g/mol

e SMILES:CC1=CC(OCCC#N)=CC=C1

Physical Properties (Experimental & Predicted)

The compound exhibits properties characteristic of medium-chain aryloxy nitriles—typically
viscous oils or low-melting solids with high boiling points due to dipole-dipole interactions from
the nitrile group.

Property Value | Range Note

) o At standard
Physical State Pale yellow to colorless liquid
temperature/pressure (STP)

- . Extrapolated from o-isomer
Boiling Point 150-160 °C @ 10 mmHg dat
ata

) Predicted based on functional
Density ~1.04 g/cm3 o
group contribution

Soluble in EtOH, DCM, EtOAc, Lipophilic ether linkage

Solubility )

Toluene dominates
LogP 2.3-2.5 Predicted (Hydrophobic)
Flash Point >110 °C Closed Cup (Estimated)

Part 2: Synthetic Pathways & Optimization

The industrial standard for synthesizing 3-(3-Methylphenoxy)propanenitrile is the Oxa-
Michael Addition (Cyanoethylation). This pathway is preferred over nucleophilic substitution (m-
cresol + 3-bromopropanenitrile) due to higher atom economy and the avoidance of
halogenated waste.

Reaction Mechanism (Oxa-Michael Addition)
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The reaction involves the base-catalyzed activation of m-cresol to form a phenoxide anion,
which acts as a nucleophile attacking the

-carbon of acrylonitrile.

m-Cresol
(Nucleophlle) Deprotonation
Base Catalyst Enolate Protonation 3-(3-Methylphenoxy)

(Triton B / NaOMe) Intermediate propanenitrile

Attack at B-C

Acrylonitrile
(Michael Acceptor)

Click to download full resolution via product page

Caption: Base-catalyzed Oxa-Michael addition mechanism for the synthesis of 3-(3-
Methylphenoxy)propanenitrile.

Validated Experimental Protocol

Objective: Synthesis of 3-(3-Methylphenoxy)propanenitrile on a 100 mmol scale.
Reagents:

e m-Cresol (10.8 g, 100 mmol)

e Acrylonitrile (7.95 g, 150 mmol) — Excess used to drive equilibrium

e Triton B (Benzyltrimethylammonium hydroxide, 40% in MeOH) — Catalyst (2 mol%)
e Solvent: Toluene (optional, neat reaction preferred for kinetics)

Step-by-Step Methodology:

e Setup: Equip a 3-neck round-bottom flask with a reflux condenser, internal thermometer, and
pressure-equalizing addition funnel. Purge with N2.
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» Activation: Charge m-cresol and Triton B into the flask. Heat to 60°C and stir for 15 minutes
to generate the active phenoxide species.

o Addition: Dropwise add acrylonitrile over 30 minutes. Caution: Exothermic reaction. Maintain
internal temperature between 70-80°C.

o Reflux: After addition, raise temperature to 90-95°C (reflux) for 4—6 hours. Monitor
consumption of m-cresol via TLC (Mobile phase: Hexane/EtOAc 8:2) or HPLC.[1]

o Workup: Cool to room temperature. Dilute with diethyl ether (100 mL). Wash sequentially
with:

o 1M NaOH (2 x 50 mL) — Critical step to remove unreacted m-cresol.
o 1M HCI (1 x 50 mL) — Neutralize base catalyst.
o Brine (1 x 50 mL).

« Purification: Dry organic layer over anhydrous MgSOu, filter, and concentrate under reduced
pressure.

o Yield: Typically 85-92% as a pale oil.

o Distillation: If higher purity is required, vacuum distill (approx. 150°C @ 10 mmHg).

Part 3: Reactivity & Functional Group
Transformations

The nitrile functionality serves as a versatile "chemical handle,” allowing access to amines,
acids, and amides.[2][3][4][5]

Reduction to Primary Amines (The "Atomoxetine"
Scaffold)

The most relevant transformation in drug development is the reduction to 3-(3-
methylphenoxy)propylamine. This structure is a regioisomer of the primary amine precursor to
Atomoxetine.
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e Reagents: LiAlH4 (in THF) or Raney Nickel / Hz (50 psi).

 Significance: This amine is often used as a reference standard to detect regioisomeric
impurities in commercial Atomoxetine batches.

Hydrolysis
 Acidic Hydrolysis (HCI/H20): Yields 3-(3-methylphenoxy)propanoic acid.

e Pinner Reaction: Treatment with dry HCI/EtOH yields the ethyl imidate, which can be
converted to esters.

Part 4: Pharmaceutical Applications & Quality
Control
Impurity Profiling in SNRI Synthesis

In the manufacture of Atomoxetine (Strattera), the target molecule contains an ortho-
substituted phenoxy ring. However, commercial o-cresol starting materials often contain trace
amounts of m-cresol.

During the synthesis of Atomoxetine, any m-cresol impurity will undergo the same
cyanoethylation and subsequent reduction steps, leading to the formation of "Meta-
Atomoxetine" impurities.

» 3-(3-Methylphenoxy)propanenitrile is the critical intermediate marker for this impurity
chain.

e Regulatory Requirement: ICH Q3A guidelines mandate the identification and qualification of
impurities >0.10%. Synthesizing this nitrile allows QC labs to generate the specific impurity
standard for HPLC retention time validation.
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Caption: Pathway demonstrating how the subject compound arises as a critical impurity
precursor in Atomoxetine manufacturing.

Part 5: Safety & Handling (MSDS Highlights)
¢ Signal Word:WARNING
e Hazard Statements:

o H302: Harmful if swallowed.

o H312: Harmful in contact with skin.

o H332: Harmful if inhaled.
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e Specific Nitrile Hazards:

o Metabolic Toxicity: Nitriles can be metabolized to release cyanide ions in vivo. Treat
exposure seriously.

o Incompatibility: Avoid strong oxidizers and strong acids (hydrolysis releases heat).

o PPE: Nitrile gloves (double-gloving recommended), chemical splash goggles, and fume hood
operation are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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